molecular formula C9H7BrN2OS B3133490 3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 39123-60-9

3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No. B3133490
CAS RN: 39123-60-9
M. Wt: 271.14 g/mol
InChI Key: LVPAIPMYPQDTHY-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one” is a complex organic molecule. It contains an imidazolidinone group, which is a type of heterocyclic compound. The molecule also has a bromophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group could potentially influence the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group is a good leaving group, which could make this compound reactive in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain biological targets in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when working with this compound .

Future Directions

The future research directions for this compound could include further studies to better understand its properties and potential applications. This could involve more detailed synthesis and characterization studies, as well as investigations into its biological activity .

properties

IUPAC Name

3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPAIPMYPQDTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589857
Record name 3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one

CAS RN

39123-60-9
Record name 3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-4-one

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